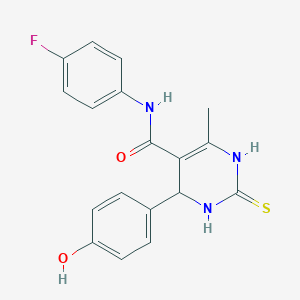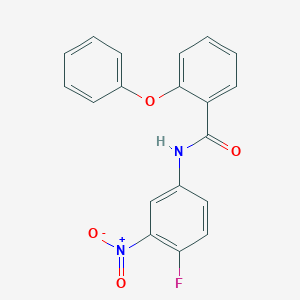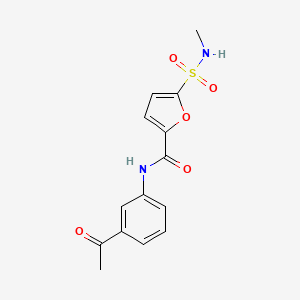![molecular formula C15H12N4O B6577639 N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide CAS No. 1210872-15-3](/img/structure/B6577639.png)
N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The target compounds are characterized by spectral data (1H-NMR, 13C-NMR, IR, MS) and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Mécanisme D'action
Target of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities . They are often used as core frameworks in a large library of heterocyclic compounds that encompass promising agro-chemical, fluorescent, and biological potencies .
Mode of Action
The presence of two nitrogen atoms in the pyrazole ring reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents . This characteristic could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide is a versatile compound that has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in experiments. In addition, this compound is relatively easy to synthesize and is available in a variety of forms, such as powder, solution, and solid. However, this compound is also limited by its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide has a wide range of potential applications in the fields of medicinal chemistry and biochemistry. Further research is needed to better understand the exact mechanism of action of this compound, as well as its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential of this compound as an antioxidant and neuroprotective agent. Finally, further research is needed to explore the potential of this compound as a drug delivery system, as well as its potential to be used in the synthesis of new drugs.
Méthodes De Synthèse
N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide can be synthesized from the reaction of 4-chloropyridine-2-carboxylic acid and 1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid. The resulting product is an N-substituted pyrazole ring with a pyridine side chain. The reaction can be carried out in either an aqueous or organic solvent, depending on the desired product.
Applications De Recherche Scientifique
N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide has been widely studied in the fields of medicinal chemistry and biochemistry, due to its potential applications in the treatment of various diseases. It has been used in the synthesis of various drugs, such as the antidiabetic drug pioglitazone and the anti-inflammatory drug etoricoxib. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as an antioxidant. This compound has also been studied for its potential to reduce inflammation and improve insulin sensitivity.
Propriétés
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(14-3-1-2-9-16-14)18-12-6-4-11(5-7-12)13-8-10-17-19-13/h1-10H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQQOCRZUGFCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577627.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)